![molecular formula C27H27N3O5 B2390143 (4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone CAS No. 338963-16-9](/img/structure/B2390143.png)
(4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
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Description
“(4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone” is a complex organic compound . It has a molecular formula of C27H27N3O5 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings and functional groups. It includes a methoxyphenyl group, a nitrophenyl group, and a phenyl group attached to a 1-oxa-4,8-diazaspiro[4.5]decane structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 473.52 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current data.Scientific Research Applications
- The material also demonstrates remarkable durability, making it a promising electrocatalyst for industrial H₂O₂ synthesis .
- Indole derivatives, including this compound, have attracted attention due to their diverse biological activities. Researchers have studied novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies to evaluate their anti-HIV-1 potential .
Electrocatalysis for Hydrogen Peroxide Production
Anti-HIV-1 Activity
properties
IUPAC Name |
(4-methoxyphenyl)-[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-34-24-13-7-21(8-14-24)26(31)29-25(20-5-3-2-4-6-20)19-35-27(29)15-17-28(18-16-27)22-9-11-23(12-10-22)30(32)33/h2-14,25H,15-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGXMANWKUJFKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(COC23CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone |
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